Benzenesulfonamide, p-(cyanomethyl)-

Description

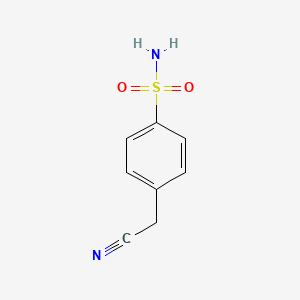

Benzenesulfonamide, p-(cyanomethyl)- (4-(cyanomethyl)benzenesulfonamide) is a para-substituted derivative of benzenesulfonamide, characterized by a sulfonamide (-SO₂NH₂) group and a cyanomethyl (-CH₂CN) moiety at the para position of the benzene ring. This compound combines the sulfonamide’s hydrogen-bonding capacity with the polar nitrile group, influencing its physicochemical and biological properties.

Structure

2D Structure

Properties

CAS No. |

3665-08-5 |

|---|---|

Molecular Formula |

C8H8N2O2S |

Molecular Weight |

196.23 g/mol |

IUPAC Name |

4-(cyanomethyl)benzenesulfonamide |

InChI |

InChI=1S/C8H8N2O2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5H2,(H2,10,11,12) |

InChI Key |

KMDZAPVMOLFJLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC#N)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, p-(cyanomethyl)- typically involves the introduction of the cyanomethyl group to the benzene ring followed by the sulfonamide group. One common method involves the reaction of p-toluenesulfonyl chloride with sodium cyanide to form p-(cyanomethyl)benzenesulfonyl chloride. This intermediate is then reacted with ammonia or an amine to yield the desired benzenesulfonamide, p-(cyanomethyl)- .

Industrial Production Methods

Industrial production of benzenesulfonamide, p-(cyanomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group participates in substitutions with primary/secondary amines or ammonia:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | RNH₂ (excess), THF, 25°C, 12–24 hrs | N-Substituted sulfonamides | 70–85% | |

| N-Arylation | ArNH₂, K₂CO₃, DMF, 80°C | Aryl-sulfonamide derivatives | 60–78% |

Mechanistic Insight : Tertiary amines (e.g., pyridine) act as catalysts by neutralizing HCl byproducts .

Cyclocondensation and Heterocycle Formation

The cyanomethyl group enables cyclization reactions:

-

With ethyl cyanoacetate : Forms 4-amino-6-(cyanomethyl)-1,3,5-triazinylaminobenzenesulfonamide under acidic conditions (pH 2) .

-

With dicynamide : Produces benzenesulfonamide biguanides via nucleophilic addition .

Key Data :

Aldol Condensation

The active methylene group (–CH₂CN) undergoes condensation with aromatic aldehydes:

| Aldehyde Substrate | Conditions | Product (Derivative) | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | TEA, MeOH, reflux, 8 hrs | 12a | 82% | |

| 4-NO₂-Benzaldehyde | TEA, DCM, 25°C, 12 hrs | 12l | 75% |

Characterization : Vinyl proton (–C=C–H) appears at δ 8.46–8.62 ppm in NMR .

Palladium-Catalyzed Coupling Reactions

While not directly reported for this compound, analogous sulfonamides undergo carbonylative coupling:

-

With sulfonyl azides : Pd(OAc)₂ catalyzes N-acylsulfonamide formation under CO atmosphere (40°C, 20 hrs) .

Dimroth Rearrangement

Applicable to triazine-linked derivatives:

-

Conditions : Reflux in 1N NaOH converts 4,6-diamino-1,2-dihydrotriazines to 4-amino-1,6-dihydrotriazines .

-

Impact : Alters spatial orientation of the sulfonamide group, enhancing enzyme binding .

Hydrogenation and Reduction

The cyanomethyl group can be reduced:

-

Catalytic Hydrogenation : H₂/Pd-C in EtOH converts –CN to –CH₂NH₂ .

-

Selectivity : Requires controlled conditions to avoid over-reduction of the sulfonamide .

Acid/Base-Mediated Hydrolysis

Scientific Research Applications

Benzenesulfonamide, p-(cyanomethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonamide, p-(cyanomethyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamides

2.1. Substituent Effects on Physicochemical Properties

The para-substituent significantly alters lipophilicity, solubility, and electronic properties:

- Lipophilicity: The cyanomethyl group (-CH₂CN) increases lipophilicity compared to direct cyano (-CN) or nitro (-NO₂) substituents due to the methylene spacer but remains less lipophilic than alkyl groups (e.g., -CH₃) .

- Acidity : The electron-withdrawing nitrile lowers the sulfonamide NH pKa (~8.2), enhancing acidity compared to p-toluenesulfonamide (pKa ~10.1) but less so than 4-nitrobenzenesulfonamide (pKa ~7.5) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for p-(cyanomethyl)benzenesulfonamide derivatives, and what key parameters influence yield and purity?

- Methodological Answer : A two-step synthesis is commonly employed:

Step 1 : React 4-fluorobenzenesulfonyl chloride with prop-2-yn-1-amine in dichloromethane using NaOH as a base to form the alkyne intermediate (7b) .

Step 2 : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide derivative, CuSO₄·5H₂O, and sodium ascorbate in acetone/H₂O (1:1) to yield the triazole hybrid (7c) .

- Critical Parameters :

- Stoichiometric ratios (e.g., 1:1 alkyne:azide).

- Catalyst loading (0.2 mmol CuSO₄·5H₂O per 1 mmol substrate).

- Purification via silica gel chromatography (hexane/EtOAc = 9:1) to isolate the product .

Q. What characterization techniques are essential for confirming the structure of p-(cyanomethyl)benzenesulfonamide derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

- Chromatography : Purity assessment via TLC or HPLC .

Advanced Research Questions

Q. How can computational models (e.g., QSAR) predict the biological activity of p-(cyanomethyl)benzenesulfonamide derivatives?

- Methodological Answer :

- QSAR Workflow :

Generate 3D structures and calculate topological indices (e.g., Wiener index, hydrophobicity parameters).

Train models using experimental IC₅₀ values against target proteins (e.g., carbonic anhydrase).

Validate predictions with molecular docking to assess binding affinities .

- Key Parameters : Hydrophilic-lipophilic balance (LogP), polar surface area (PSA), and steric effects .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar benzenesulfonamide derivatives?

- Methodological Answer :

- Structural Analysis : Compare substituent effects (e.g., electron-withdrawing groups like nitro vs. electron-donating groups like methyl) on target binding .

- Experimental Variables : Control for assay conditions (e.g., cell line specificity, dose ranges). For example:

| Cell Line | IC₅₀ (μM) | Assay Duration | Reference |

|---|---|---|---|

| MCF-7 | 0.15 | 48 h | |

| HeLa | 0.22 | 72 h |

Q. What experimental approaches elucidate the interaction mechanisms between p-(cyanomethyl)benzenesulfonamide derivatives and target proteins like Smyd3?

- Methodological Answer :

- Molecular Dynamics Simulations : Model binding poses and hydrogen-bonding interactions with Smyd3’s catalytic lysine residues .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to quantify affinity .

- Mutagenesis Studies : Replace key residues (e.g., K238A in Smyd3) to validate interaction sites .

Q. How do reaction conditions (e.g., solvent systems, catalysts) influence the regioselectivity of benzenesulfonamide derivatization reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., acetone/H₂O) enhance CuAAC reaction rates by stabilizing transition states .

- Catalyst Systems : Magnetically retrievable CoFe@rGO nanocatalysts improve aziridine ring-opening regioselectivity (>90% yield) .

- Temperature Control : Room-temperature reactions minimize side-product formation during triazole synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of benzenesulfonamide derivatives across studies?

- Methodological Answer :

- Meta-Analysis : Compile IC₅₀ values from multiple studies and normalize for variables like cell passage number and serum concentration .

- Structural Comparison : Correlate cytotoxicity with substituent electronegativity (e.g., fluoro vs. nitro groups alter membrane permeability) .

- Dose-Response Replication : Repeat assays under standardized conditions (e.g., 48 h exposure, 10% FBS) .

Experimental Design

Q. What is a robust experimental design for evaluating dose-dependent effects of p-(cyanomethyl)benzenesulfonamide derivatives?

- Methodological Answer :

- Dose Range : Use logarithmic scaling (e.g., 0.001–100 nM) to capture sigmoidal responses .

- Control Groups : Include vehicle (e.g., DMSO) and positive controls (e.g., cisplatin for cytotoxicity):

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control (Vehicle) | - |

| II | Benzenesulfonamide | 0.001 |

| III | 2,5-Dichloro derivative | 0.001 |

Advanced Catalysis

Q. How can heterogeneous catalysts improve the sustainability of benzenesulfonamide synthesis?

- Methodological Answer :

- Catalyst Recovery : CoFe@rGO nanohybrids achieve >95% recovery via magnetic separation, reducing metal waste .

- Reusability : Test catalyst performance over 5 cycles; minimal activity loss (<5%) indicates robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.